Fanapanel hydrate is derived from the broader category of chemical compounds known as panel compounds, which are often utilized in various applications ranging from pharmaceuticals to materials science. The classification of Fanapanel hydrate falls under inorganic hydrates, specifically categorized by its molecular composition and crystalline structure. Hydrates are typically characterized by their ability to incorporate water molecules into their lattice, influencing their stability and reactivity.
The synthesis of Fanapanel hydrate can be achieved through several methods, primarily involving the controlled crystallization of its constituent elements or precursor compounds in the presence of water. Common techniques include:
The synthesis process requires precise control over temperature, pressure, and concentration to ensure that the resulting hydrate maintains its structural integrity and desired properties. Analytical techniques such as X-ray diffraction and thermal gravimetric analysis are often employed to characterize the synthesized hydrate.
The molecular structure of Fanapanel hydrate consists of a central framework formed by its constituent atoms, with water molecules integrated into this framework. The arrangement of these molecules can significantly affect the compound's physical properties.
Fanapanel hydrate may participate in various chemical reactions depending on its environment. Key reactions include:
These reactions are significant for understanding how Fanapanel hydrate can be utilized in different chemical processes or applications.
The mechanism of action for Fanapanel hydrate involves several steps:
This process is critical for applications in catalysis or drug formulation where hydration states influence efficacy.
Fanapanel hydrate exhibits several notable physical properties:
The chemical properties include:
Relevant data from studies indicate specific stability limits and reactivity profiles that inform safe handling practices.
Fanapanel hydrate has a range of applications across different scientific domains:
Research continues to explore new applications for Fanapanel hydrate, emphasizing its importance in advancing technology across multiple fields.
The development of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists represents a significant frontier in neuropharmacology, driven by the need to modulate excitatory neurotransmission in neurological disorders. Early antagonists like 6-cyano-7-nitroquinoxaline-2,3-dione and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline demonstrated proof-of-concept for targeting alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors but faced limitations in selectivity and pharmacokinetic properties [3]. The 1990s witnessed accelerated efforts to design compounds with improved blood-brain barrier penetration and receptor subtype specificity. This era yielded quinoxalinedione derivatives, culminating in Fanapanel (initially designated ZK-200775), synthesized by Schering AG researchers. Its phosphonic acid group conferred enhanced solubility and distinct receptor binding characteristics compared to earlier antagonists [1] [6]. Preclinical studies established Fanapanel’s efficacy in ischemia models, positioning it as a candidate for stroke therapy and catalyzing further clinical exploration of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulation [1].
Table 1: Evolution of Key Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor Antagonists
Compound (Code/Name) | Chemical Class | Primary Target | Key Advancement |
---|---|---|---|
6-cyano-7-nitroquinoxaline-2,3-dione | Quinoxalinedione | Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid/Kainate | First potent competitive antagonist |
2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline | Quinoxalinedione | Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid | Improved solubility and selectivity |
GYKI-52466 | Benzodiazepine | Non-competitive Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid | Subtype-independent blockade |
Fanapanel (ZK-200775) | Phosphonoquinoxalinedione | Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid/Kainate (high selectivity) | Optimized brain penetration and binding kinetics |
Fanapanel hydrate emerged from systematic structure-activity relationship studies focused on quinoxalinedione analogs. Its chemical designation is {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid hydrate, reflecting the inclusion of water molecules in its crystalline structure (CAS No. 1255517-78-2) [1] [4]. The hydrate form enhances the compound’s stability and solubility for experimental use. The International Nonproprietary Name "Fanapanel" was formally assigned, while the codes "ZK-200775" (Schering AG) and "MPQX" (research literature) denote its developmental and alternative research identifiers [1] [6]. The molecular weight of the hydrated form is 427.27 grams per mole (C₁₄H₁₇F₃N₃O₇P), distinguishing it from the anhydrous form (409.25 grams per mole, C₁₄H₁₅F₃N₃O₆P) [4] [6]. Structural analysis reveals critical pharmacophoric features: the quinoxalinedione core facilitates receptor binding, the trifluoromethyl group enhances membrane permeability, the morpholine moiety influences pharmacokinetics, and the phosphonic acid group promotes interaction with the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor ligand-binding domain [1] [4].
Table 2: Fanapanel Hydrate: Chemical Identifiers and Binding Affinity
Property | Specification |
---|---|
Systematic Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid hydrate |
Molecular Formula | C₁₄H₁₇F₃N₃O₇P |
Molecular Weight | 427.27 g/mol |
CAS Registry Number | 1255517-78-2 |
Ki Values | Quisqualate: 3.2 nanomolar; Kainate: 100 nanomolar; N-Methyl-D-Aspartate: 8.5 micromolar |
Synonyms | ZK200775 hydrate; MPQX hydrate |
Excitotoxicity mediated by ionotropic glutamate receptors is a pathological hallmark of acute and chronic neurological conditions. Excessive glutamate release triggers sustained alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation, causing sodium and calcium influx, mitochondrial dysfunction, reactive oxygen species generation, and ultimately neuronal death. This cascade is particularly implicated in stroke, traumatic brain injury, and neurodegenerative diseases like amyotrophic lateral sclerosis [5] [10]. Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors mediate the majority of fast excitatory neurotransmission, and their overactivation leads to rapid neuronal depolarization, which relieves the magnesium block of N-Methyl-D-Aspartate receptors, further exacerbating calcium overload [5]. Kainate receptors modulate synaptic plasticity and network excitability, contributing to seizure generation and neuronal degeneration in epilepsy models [3].
Fanapanel hydrate’s high selectivity for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (Ki = 3.2 nanomolar) and kainate receptors (Ki = 100 nanomolar), versus minimal activity at N-Methyl-D-Aspartate receptors (Ki = 8.5 micromolar), positions it as a precise tool to disrupt excitotoxicity without completely inhibiting essential N-Methyl-D-Aspartate receptor-dependent functions like synaptic plasticity [4] [6]. Preclinical evidence demonstrates its ability to reduce infarct volume in cerebral ischemia models, delay neuronal death post-insult, and suppress seizure activity induced by kainate [1] [6]. Furthermore, research indicates potential modulatory effects on dopamine release in nicotine-induced locomotion models, suggesting applicability in addiction or Parkinsonian motor circuits [4] [6]. These attributes underscore the therapeutic rationale for Fanapanel hydrate and related alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate antagonists in conditions characterized by pathological glutamate excitatory imbalance [3] [5].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0